molecular formula C14H22N4O2S B2649571 8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313470-40-5

8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2649571
CAS No.: 313470-40-5
M. Wt: 310.42
InChI Key: IVOYHXYPXRSSNJ-UHFFFAOYSA-N
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Description

8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a unique structure that includes an ethylthio group at the 8th position, a hexyl group at the 7th position, and a methyl group at the 3rd position

Scientific Research Applications

8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the ethylthio, hexyl, and methyl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The purine core allows for nucleophilic substitution reactions, where different groups can replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the purine core.

Mechanism of Action

The mechanism of action of 8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The ethylthio and hexyl groups can enhance the compound’s binding affinity and specificity towards these targets. The purine core can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant properties.

    Theobromine (3,7-dimethylxanthine): Another purine derivative found in chocolate with mild stimulant effects.

    Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects.

Uniqueness

8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the ethylthio and hexyl groups, which are not found in the similar compounds listed above. These groups can significantly alter the compound’s chemical properties and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

8-ethylsulfanyl-7-hexyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-4-6-7-8-9-18-10-11(15-14(18)21-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOYHXYPXRSSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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